

# Cross-referencing experimental data of Cycloheptanone with spectral databases

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Compound of Interest

Compound Name: Cycloheptanone

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## A Researcher's Guide to Cross-Referencing Cycloheptanone's Spectral Data

For researchers, scientists, and professionals in drug development, accurate and reliable spectral data is paramount for the identification and characterization of compounds. This guide provides a comprehensive comparison of experimental spectral data for **Cycloheptanone**, cross-referencing information from prominent spectral databases. Detailed experimental protocols are also provided to support the reproduction of these findings.

### **Comparison of Spectral Data**

The following tables summarize the key spectral data for **Cycloheptanone** obtained from various reputable databases. This allows for a quick and objective comparison of the compound's characteristic spectroscopic signatures.

<sup>1</sup>H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment	Database Source
~2.5	Triplet	α-CH <sub>2</sub> (4H)	SDBS, PubChem
~1.8	Quintet	β-CH <sub>2</sub> (4H)	SDBS, PubChem
~1.6	Quintet	y-CH₂ (4H)	SDBS, PubChem



<sup>13</sup>C NMR Spectral Data

Chemical Shift (ppm)	Assignment	Database Source
~215	C=O	SDBS, PubChem
~42	α-CH <sub>2</sub>	SDBS, PubChem
~30	β-CH <sub>2</sub>	SDBS, PubChem
~24	у-СН2	SDBS, PubChem

**Mass Spectrometry Data** 

m/z	Relative Intensity (%)	Assignment	Database Source
112	~25	[M] <sup>+</sup>	NIST, MassBank
84	~100	[M-C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>	NIST, MassBank
69	~50	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	NIST, MassBank
55	~80	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>	NIST, MassBank
41	~60	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	NIST, MassBank

Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Database Source
~2925	Strong	C-H stretch (alkane)	NIST, SDBS
~2855	Strong	C-H stretch (alkane)	NIST, SDBS
~1700	Strong	C=O stretch (ketone)	NIST, SDBS
~1460	Medium	CH <sub>2</sub> bend	NIST, SDBS

## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.[1]

- Sample Preparation: Approximately 5-10 mg of Cycloheptanone is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O) in a standard 5 mm NMR tube.[1]
  Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a single pulse experiment is usually sufficient. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.[2] Broadband proton decoupling is commonly used in ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

#### **Mass Spectrometry (MS)**

Electron Ionization (EI) mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).

- Sample Introduction: A dilute solution of **Cycloheptanone** in a volatile organic solvent (e.g., dichloromethane, methanol) is injected into the GC. The sample is vaporized and separated from the solvent on the GC column.
- Ionization: As the **Cycloheptanone** elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
   The analyzer separates the ions based on their mass-to-charge ratio (m/z).



• Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

#### Infrared (IR) Spectroscopy

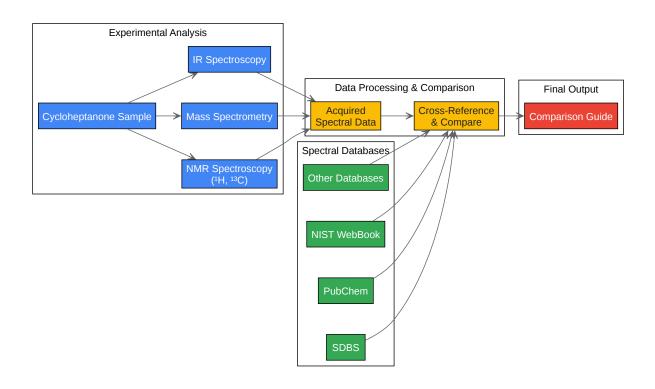
FT-IR (Fourier Transform Infrared) spectra can be acquired for neat liquids, solutions, or solids. For a liquid like **Cycloheptanone**, the neat liquid film method is common.

- Sample Preparation: A drop of neat **Cycloheptanone** is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. The plates are pressed together to create a thin liquid film.
- Data Acquisition: The salt plates are placed in the sample holder of the FT-IR spectrometer.
   A beam of infrared radiation is passed through the sample. The interferometer in the spectrometer modulates the IR beam, and the detector measures the intensity of the transmitted radiation as a function of the mirror position.
- Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

#### **Visualizing the Cross-Referencing Workflow**

The following diagram illustrates the logical workflow for cross-referencing experimental data of **Cycloheptanone** with spectral databases.





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Caption: Workflow for cross-referencing experimental and database spectral data for **Cycloheptanone**.

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#### References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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